1-Allyl-2,4-dimethoxybenzene

Übersicht

Beschreibung

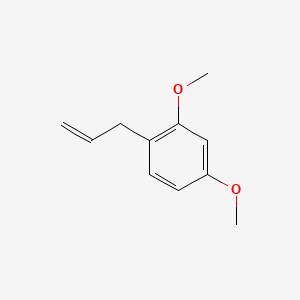

1-Allyl-2,4-dimethoxybenzene is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.2277 . It is also known by other names such as Osmorhizol and Benzene, 1-(2-propenyl)-2,4-dimethoxy .

Synthesis Analysis

The synthesis of 1-Allyl-2,4-dimethoxybenzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis

The molecular structure of 1-Allyl-2,4-dimethoxybenzene consists of an allyl group (C3H5-) attached to a benzene ring that is substituted with two methoxy groups (OCH3) at the 2 and 4 positions . The 3D structure of the molecule can be viewed using specific software .Wissenschaftliche Forschungsanwendungen

Solid Base Catalysts

In chemical processes, 1-Allyl-2,4-dimethoxybenzene participates in isomerization reactions. For instance, it can be converted into its cis/trans internal alkenyl aromatic isomers using supported solid base catalysts. These reactions have implications in organic synthesis and materials science .

Automated Analysis

Researchers have employed automated headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (GC/MS/MS) to identify and quantify 1-Allyl-2,4-dimethoxybenzene. This technique is useful for analyzing volatile compounds in various samples .

Safety Considerations

It’s essential to note that related compounds, such as methyleugenol (4-Allyl-1,2-dimethoxybenzene), have raised safety concerns. Methyleugenol exposure has been associated with the formation of neuroendocrine tumors in male mice . While these findings don’t directly apply to 1-Allyl-2,4-dimethoxybenzene, safety precautions are crucial when handling similar compounds.

Eigenschaften

IUPAC Name |

2,4-dimethoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYHZSHPUFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190467 | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-2,4-dimethoxybenzene | |

CAS RN |

3698-23-5 | |

| Record name | Osmorhizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmorhizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-allyl-2,4-dimethoxybenzene in the essential oil composition of Anthriscus cerefolium?

A1: 1-Allyl-2,4-dimethoxybenzene is a significant component of the essential oil derived from Anthriscus cerefolium (chervil), although its concentration can vary. Studies have shown that it is the second most abundant compound in the oil, after estragole (methyl chavicol). [, ] For instance, in one study, the essential oil of Anthriscus cerefolium collected in Turkey contained 15.15% 1-allyl-2,4-dimethoxybenzene. [] Interestingly, the ratio of estragole to 1-allyl-2,4-dimethoxybenzene can differ depending on the part of the plant and its growth stage. []

Q2: Has 1-allyl-2,4-dimethoxybenzene been investigated for its interaction with insect olfactory systems?

A2: Yes, research suggests that 1-allyl-2,4-dimethoxybenzene, particularly when combined with 2-allyl-1,3-dimethoxybenzene, can interfere with the antennal responses of male gypsy moths (Lymantria dispar) to their pheromone. [] Electroantennogram (EAG) recordings demonstrated a short-term inhibitory effect on the moths' ability to detect pheromone plumes when exposed to a mixture containing these compounds. [] This highlights the potential of 1-allyl-2,4-dimethoxybenzene and related compounds in disrupting insect olfactory perception, possibly leading to novel pest control strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1305240.png)